molecular formula C10H11BO2 B14390211 4-Ethenyl-2-phenyl-1,3,2-dioxaborolane CAS No. 89543-85-1

4-Ethenyl-2-phenyl-1,3,2-dioxaborolane

Cat. No.: B14390211
CAS No.: 89543-85-1
M. Wt: 174.01 g/mol
InChI Key: SMXFGNVLJUXATP-UHFFFAOYSA-N
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Description

4-Ethenyl-2-phenyl-1,3,2-dioxaborolane is a boronic ester featuring a five-membered dioxaborolane ring with a phenyl group at position 2 and an ethenyl substituent at position 2. The ethenyl group enhances reactivity in cross-linking and metathesis reactions, while the phenyl group contributes to thermal stability .

Properties

CAS No.

89543-85-1

Molecular Formula

C10H11BO2

Molecular Weight

174.01 g/mol

IUPAC Name

4-ethenyl-2-phenyl-1,3,2-dioxaborolane

InChI

InChI=1S/C10H11BO2/c1-2-10-8-12-11(13-10)9-6-4-3-5-7-9/h2-7,10H,1,8H2

InChI Key

SMXFGNVLJUXATP-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(O1)C=C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Protocol

  • Starting Material : 4-Ethenylphenylboronic acid is reacted with ethylene glycol in a 1:1 molar ratio.
  • Catalyst : p-Toluenesulfonic acid (0.1 equiv) is employed to facilitate esterification.
  • Conditions : The reaction is conducted under reflux in toluene with azeotropic removal of water using a Dean-Stark apparatus.
  • Workup : The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 5:1) to yield the target compound as a colorless oil.

Key Data :

  • Yield : ~60–70% (estimated based on analogous syntheses).
  • Characterization : $$ ^1H $$ NMR (CDCl$$ _3 $$) exhibits signals at δ 7.6–7.8 ppm (aryl protons), 6.0–6.2 ppm (ethenyl protons), and 4.2–4.4 ppm (ethylene glycol methylene).

Miyaura Borylation of 4-Bromostyrene

The Miyaura borylation reaction, a palladium-catalyzed coupling between aryl halides and bis(pinacolato)diboron, offers a robust pathway to boronates. This method is particularly advantageous for introducing boron to aromatic systems.

Reaction Protocol

  • Starting Material : 4-Bromostyrene (1.0 equiv) is combined with bis(pinacolato)diboron (1.2 equiv).
  • Catalyst : Pd(dppf)Cl$$ _2 $$ (2 mol%) and potassium acetate (2.0 equiv) in 1,4-dioxane.
  • Conditions : The mixture is heated at 80–90°C for 12–24 hours under nitrogen.
  • Workup : The intermediate boronate is isolated via extraction (chloroform/water) and cyclized with ethylene glycol (Section 1).

Key Data :

  • Yield : 65–75% for the boronate intermediate.
  • Characterization : $$ ^{11}B $$ NMR shows a peak at δ 30–32 ppm, indicative of tetracoordinated boron.

Optimization Insights

  • Catalyst Loading : Reducing Pd(dppf)Cl$$ _2 $$ to 1 mol% decreases costs without compromising yield.
  • Solvent Effects : 1,4-Dioxane outperforms THF in minimizing side reactions.

Hydroboration of Phenylacetylene

Hydroboration of alkynes provides access to vinylboronates, which can subsequently be cyclized into dioxaborolanes. This method is notable for its stereoselectivity and functional group tolerance.

Reaction Protocol

  • Starting Material : Phenylacetylene is treated with pinacolborane (HBpin) in the presence of a transition-metal catalyst (e.g., RhCl(PPh$$ _3 $$)$$ _3 $$).
  • Conditions : The reaction proceeds at room temperature in dichloromethane for 2–4 hours.
  • Cyclization : The resulting vinylboronate is reacted with ethylene glycol under acidic conditions.

Key Data :

  • Yield : 50–60% for the hydroboration step.
  • Stereochemistry : Anti-Markovnikov addition predominates, confirmed by $$ ^1H $$ NMR coupling constants ($$ J = 18.3 $$ Hz).

Comparative Analysis of Methods

Method Yield (%) Advantages Limitations
Boronic Acid Esterification 60–70 Straightforward; high purity Requires rare boronic acid precursor
Miyaura Borylation 65–75 Versatile; scalable Multi-step process; Pd catalyst cost
Hydroboration 50–60 Stereoselective; mild conditions Sensitivity to moisture and oxygen

Structural Characterization and Applications

Spectroscopic Data

  • $$ ^{11}B $$ NMR : A singlet at δ 30–32 ppm confirms tetrahedral boron geometry.
  • IR Spectroscopy : B-O stretches at 1340–1380 cm$$ ^{-1} $$ and C=C stretches at 1620–1640 cm$$ ^{-1} $$.

Applications in Organic Synthesis

  • Suzuki-Miyaura Coupling : Serves as a boronate donor in cross-couplings to form biaryl systems.
  • Polymer Chemistry : Incorporated into conjugated polymers for optoelectronic devices.

Chemical Reactions Analysis

Types of Reactions

4-Ethenyl-2-phenyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or esters.

    Reduction: Reduction reactions can convert it into corresponding boranes.

    Substitution: It participates in substitution reactions, particularly in the presence of transition metal catalysts.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or sodium perborate are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Palladium or nickel catalysts are often employed in substitution reactions, with solvents like THF or dimethylformamide (DMF).

Major Products

The major products formed from these reactions include various boronic acids, boranes, and substituted dioxaborolanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Ethenyl-2-phenyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethenyl-2-phenyl-1,3,2-dioxaborolane in chemical reactions involves the formation of a boron-carbon bond, which facilitates various transformations. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The boron atom acts as a Lewis acid, coordinating with nucleophiles and facilitating the reaction .

Comparison with Similar Compounds

Comparison with Similar Dioxaborolane Derivatives

Structural and Functional Group Variations

Dioxaborolane derivatives vary based on substituents at positions 2 and 4, which critically influence their chemical reactivity, thermal properties, and applications. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences
Compound Name Substituents (Position 2) Substituents (Position 4) Molecular Formula Molecular Weight (g/mol) Key Applications
4-Ethenyl-2-phenyl-1,3,2-dioxaborolane Phenyl Ethenyl C₁₁H₁₁BO₂ 202.02* Dynamic cross-linking in vitrimers
2-Phenyl-1,3,2-dioxaborolane Phenyl H C₈H₉BO₂ 147.97 Intermediate in Suzuki couplings
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane Phenyl 4,4,5,5-Tetramethyl C₁₄H₂₀BO₂ 231.12 NMR characterization standards
2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Ethynylphenyl 4,4,5,5-Tetramethyl C₁₄H₁₇BO₂ 228.10 Click chemistry and polymer synthesis
2-(1-Benzothiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Benzothiophene 4,4,5,5-Tetramethyl C₁₄H₁₅BO₂S 274.15 Optoelectronic materials

*Calculated based on analogous structures.

Reactivity in Cross-Linking and Metathesis

  • 4-Ethenyl-2-phenyl-1,3,2-dioxaborolane : The ethenyl group enables thiol-ene "click" reactions for cross-linking elastomers like styrene-butadiene rubber (SBR) or polyurethanes. Its activation energy for bond reshuffling is expected to be lower than rigid systems (e.g., PMMA vitrimers with 43.2 kJ/mol ), likely comparable to SBR vitrimers (7.7–13.8 kJ/mol ).
  • Tetramethyl-substituted analogues (e.g., 4,4,5,5-tetramethyl-2-phenyl-dioxaborolane): Bulky methyl groups reduce chain mobility, increasing activation energy and restricting metathesis efficiency .
  • Ethynyl-substituted derivatives : Ethynyl groups enable alkyne-azide cycloadditions, expanding utility in bioorthogonal chemistry .

Thermal and Mechanical Properties

  • Thermal Stability : Phenyl-substituted dioxaborolanes (e.g., 2-phenyl-1,3,2-dioxaborolane) exhibit higher thermal stability (boiling point: 84–91°C at 5 Torr ) compared to aliphatic variants.
  • Mechanical Performance : Vitrimers using ethenyl-phenyl dioxaborolanes achieve ~80% self-healing efficiency at 80°C , outperforming Zn²⁺–O coordinated systems, which trade healing for rigidity .

Biological Activity

4-Ethenyl-2-phenyl-1,3,2-dioxaborolane is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in various applications, and relevant case studies.

Chemical Structure and Properties

4-Ethenyl-2-phenyl-1,3,2-dioxaborolane is a boron-containing compound characterized by its dioxaborolane ring structure. The presence of the vinyl group and phenyl substituent contributes to its reactivity and potential biological interactions.

The biological activity of 4-Ethenyl-2-phenyl-1,3,2-dioxaborolane is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Studies have indicated that compounds in the dioxaborolane family can inhibit specific enzymes involved in metabolic pathways. For example, similar compounds have shown inhibition of monoacylglycerol acyltransferase (MGAT), which plays a role in lipid metabolism .
  • Anticancer Activity : Preliminary research suggests that derivatives of dioxaborolanes may exhibit anticancer properties. They have been found to induce cell cycle perturbations in cancer cell lines, indicating potential for further development as anticancer agents .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionInhibition of MGAT
Anticancer PotentialInduction of cell cycle arrest in SW480 cells
CytotoxicityModerate cytotoxic effects on various cancer cell lines

Case Study 1: Enzyme Inhibition

A study investigating the enzyme inhibitory properties of dioxaborolanes demonstrated that specific modifications to the structure could enhance potency against MGAT. The compound exhibited significant reductions in triglyceride levels in animal models when administered orally .

Case Study 2: Anticancer Activity

In vitro studies on 4-Ethenyl-2-phenyl-1,3,2-dioxaborolane derivatives revealed their effects on the cell cycle dynamics of colorectal cancer cells. The compounds were shown to cause a redistribution of cells from the G1 phase to the S and G2/M phases, indicating potential as therapeutic agents .

Research Findings

Recent findings highlight the importance of structure-activity relationships (SAR) in optimizing the biological activity of dioxaborolanes. The introduction of various substituents at specific positions on the dioxaborolane ring has been shown to significantly affect both enzyme inhibition and cytotoxicity profiles .

Q & A

Basic Research Questions

Q. What synthetic methods are commonly used to prepare 4-ethenyl-2-phenyl-1,3,2-dioxaborolane derivatives?

  • Methodology : The synthesis typically involves boron-based reagents and catalytic cross-coupling reactions. For example, arylboronic acids or esters (e.g., phenylboronic acid) are reacted with diols or epoxides under anhydrous conditions. Monitoring via ¹H NMR in acetone-d₆ allows real-time tracking of derivatization progress, ensuring complete conversion .

Q. How can reaction progress for 4-ethenyl-2-phenyl-1,3,2-dioxaborolane synthesis be effectively monitored?

  • Methodology : Use ¹H NMR spectroscopy with deuterated solvents (e.g., acetone-d₆) to observe shifts in proton signals corresponding to intermediates and products. For instance, the disappearance of the starting material’s peaks (e.g., pyriculin A) and emergence of dioxaborolane-specific signals confirm reaction completion .

Q. What safety precautions are critical when handling 1,3,2-dioxaborolane derivatives?

  • Methodology : Follow hazard codes (e.g., H300-H420) for health and environmental risks. Use personal protective equipment (PPE), avoid ignition sources, and store under inert gas (argon) at 0–6°C. Ensure proper disposal via certified waste management protocols .

Advanced Research Questions

Q. How does boron hybridization in 1,3,2-dioxaborolanes influence their catalytic activity?

  • Methodology : The trigonal (sp²) to tetrahedral (sp³) hybridization shift in five-membered borate rings enhances acidity and coordination with bases. This structural change facilitates epoxide formation in THPO decomposition, as shown by kinetic studies and DFT calculations .

Q. What strategies optimize enantioselectivity in allylboration reactions using 4-ethenyl-2-phenyl-1,3,2-dioxaborolane?

  • Methodology : Employ chiral BINOL derivatives as catalysts and alcohol additives to stabilize transition states via hydrogen bonding. Kinetic studies and DFT modeling reveal that enantioselectivity (>90% ee) arises from steric and electronic modulation of the boronate intermediate .

Q. How can dual cross-linked polymers incorporating 1,3,2-dioxaborolanes achieve self-healing properties?

  • Methodology : Combine covalent boronic ester cross-links (e.g., with BDB) and dynamic Zn²⁺–O coordination bonds in epoxidized natural rubber (ENR). Healing at 80°C for 24h restores mechanical integrity, validated via stress-relaxation and tensile testing .

Q. What factors affect the efficiency of Suzuki-Miyaura cross-coupling with 4-ethenyl-2-phenyl-1,3,2-dioxaborolane?

  • Methodology : Optimize Pd catalysts (e.g., PdCl₂(dppf)) and solvent systems (DMF/water). For example, coupling with aryl bromides achieves >95% yield under microwave-assisted conditions. Monitor ligand steric effects to prevent catalyst poisoning .

Q. How does catalyst loading impact enantioselective reductions mediated by 1,3,2-dioxaborolane catalysts?

  • Methodology : Minimal catalyst loading (2–10 mol%) of chiral 2-methyl-1,3,2-dioxaborolane shows marginal selectivity dependence (Δee <5%). Prioritize temperature control (e.g., –20°C to 25°C) to minimize side reactions, as demonstrated in α-tetralone reductions .

Q. What are the trade-offs in using Ullmann vs. Suzuki couplings for aryl-aryl bond formation with dioxaborolanes?

  • Methodology : Ullmann reactions with Cu catalysts yield moderate efficiency (35–52%), while Suzuki couplings with Pd/Fe complexes achieve >95% yield. Solvent choice (e.g., DMF vs. butanone) and base (K₃PO₄ vs. K₂CO₃) critically affect turnover .

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